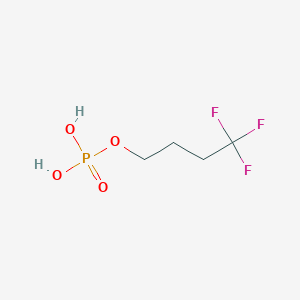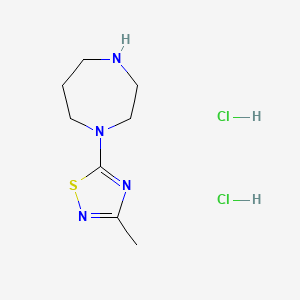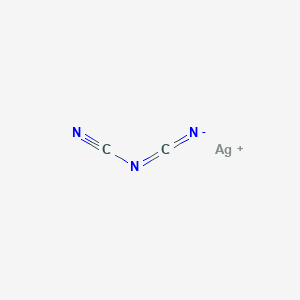
3-(4-Benzodioxolyl)-3-oxopropanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MFCD32876532: , also known as 3-(4-Benzodioxolyl)-3-oxopropanenitrile, is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzodioxole ring and a nitrile group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Benzodioxolyl)-3-oxopropanenitrile typically involves the reaction of benzodioxole derivatives with nitrile-containing reagents under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure optimal yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reagents are mixed and reacted under carefully monitored conditions. The process is designed to maximize efficiency and minimize waste, making it suitable for large-scale applications.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, where it gains oxygen atoms.
Reduction: It can also be reduced, losing oxygen atoms or gaining hydrogen atoms.
Substitution: The benzodioxole ring allows for various substitution reactions, where different functional groups can replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation reactions may use reagents like chlorine or bromine under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 3-(4-Benzodioxolyl)-3-oxopropanenitrile is used as a building block for synthesizing more complex molecules
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. Its ability to undergo various chemical reactions makes it a candidate for developing new biochemical assays and probes.
Medicine: In medicine, researchers are exploring the potential therapeutic applications of this compound. Its unique chemical properties may allow for the development of new drugs targeting specific molecular pathways.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its versatility makes it valuable in the manufacture of polymers, coatings, and other advanced materials.
Wirkmechanismus
The mechanism by which 3-(4-Benzodioxolyl)-3-oxopropanenitrile exerts its effects involves its interaction with specific molecular targets. The benzodioxole ring and nitrile group allow it to bind to various enzymes and receptors, modulating their activity. This interaction can influence biochemical pathways, leading to changes in cellular functions.
Vergleich Mit ähnlichen Verbindungen
- 3-(4-Methoxyphenyl)-3-oxopropanenitrile
- 3-(4-Chlorophenyl)-3-oxopropanenitrile
- 3-(4-Nitrophenyl)-3-oxopropanenitrile
Comparison: Compared to these similar compounds, 3-(4-Benzodioxolyl)-3-oxopropanenitrile stands out due to the presence of the benzodioxole ring. This structural feature imparts unique chemical properties, such as increased stability and reactivity, making it more suitable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C10H7NO3 |
|---|---|
Molekulargewicht |
189.17 g/mol |
IUPAC-Name |
3-(1,3-benzodioxol-4-yl)-3-oxopropanenitrile |
InChI |
InChI=1S/C10H7NO3/c11-5-4-8(12)7-2-1-3-9-10(7)14-6-13-9/h1-3H,4,6H2 |
InChI-Schlüssel |
TVIKUUUHXNEBHK-UHFFFAOYSA-N |
Kanonische SMILES |
C1OC2=CC=CC(=C2O1)C(=O)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-[3-(trifluoromethyl)phenyl]borinic acid](/img/structure/B13700634.png)








![3-Chloronaphtho[2,3-d]isoxazole](/img/structure/B13700708.png)




